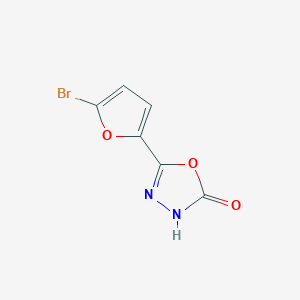

5-(5-Bromo-2-furyl)-1,3,4-oxadiazol-2(3H)-one

Descripción

Propiedades

IUPAC Name |

5-(5-bromofuran-2-yl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O3/c7-4-2-1-3(11-4)5-8-9-6(10)12-5/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIURGKLVHPEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801233763 | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(5-bromo-2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086376-39-7 | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(5-bromo-2-furanyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(5-bromo-2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Hydrazide and Carbon Disulfide

Starting Materials : Furan-2-carboxylic acid hydrazide is a common starting material for synthesizing oxadiazole derivatives. For This compound , the hydrazide would need to be derived from 5-bromo-2-furancarboxylic acid.

Reaction Conditions : The hydrazide is typically reacted with carbon disulfide in an alcoholic solution of alkali (e.g., sodium hydroxide in ethanol) under heating. This process forms the oxadiazole ring.

Yield and Purity : The yield can vary depending on the conditions, but generally, these reactions provide moderate to good yields. Purification is often achieved through recrystallization.

Alternative Approaches

Microwave-Assisted Synthesis : Some researchers have used microwave radiation to accelerate the cyclization step, improving yields and reducing reaction times. This method involves using a microwave oven to heat the reaction mixture for a short duration, typically with high yields (60-80%).

Catalytic Methods : Certain catalysts like scandium trifluoromethanesulfonate can be used in one-pot reactions to synthesize oxadiazole derivatives efficiently at room temperature.

Detailed Synthesis Protocol

Given the specific nature of This compound , a detailed synthesis protocol would involve the following steps:

Preparation of 5-Bromo-2-furancarboxylic Acid Hydrazide :

- React 5-bromo-2-furancarboxylic acid with hydrazine hydrate in ethanol under reflux conditions to form the hydrazide.

-

- Mix the hydrazide with carbon disulfide in an alcoholic solution of sodium hydroxide.

- Heat the mixture until the reaction is complete, as indicated by TLC.

-

- Recrystallize the crude product from a suitable solvent (e.g., DMF: Methanol) to obtain pure This compound .

Analysis and Characterization

The synthesized compound can be characterized using various analytical techniques:

- Infrared Spectroscopy (IR) : To confirm the presence of specific functional groups.

- Proton Nuclear Magnetic Resonance (1H NMR) : For structural confirmation.

- Elemental Analysis : To verify the elemental composition.

Data Table: Synthesis Conditions and Yields

| Synthesis Method | Starting Materials | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Conventional Heating | Hydrazide, Carbon Disulfide | Ethanol, NaOH, Heat | 50-65 |

| Microwave-Assisted | Hydrazide, Carbon Disulfide | Ethanol, Microwave | 60-80 |

| Catalytic Method | Hydrazide, Carbon Disulfide | Scandium Triflate, Room Temperature | 70-80 |

Análisis De Reacciones Químicas

Types of Reactions

5-(5-Bromo-2-furyl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.

Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxadiazole derivatives with various functional groups.

Reduction: Reduced oxadiazole compounds with altered electronic properties.

Substitution: Substituted furan derivatives with different nucleophiles.

Aplicaciones Científicas De Investigación

5-(5-Bromo-2-furyl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 5-(5-Bromo-2-furyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring and oxadiazolone moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Substituent Impact on Bioactivity: Brominated aromatic groups (e.g., bromothiophene, bromoindole) enhance antimicrobial and enzyme inhibition properties compared to non-halogenated analogs .

- Synthesis Yields: Bromophenyl derivatives (e.g., compound 32) show higher yields (79%) compared to bromothiophene analogs (36%), suggesting steric/electronic effects influence cyclization efficiency .

Actividad Biológica

5-(5-Bromo-2-furyl)-1,3,4-oxadiazol-2(3H)-one is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antifungal properties as well as its potential mechanisms of action.

- Chemical Formula : C6H3BrN2O3

- Molecular Weight : 231.00 g/mol

- Structure : The compound features a bromo-substituted furyl ring attached to an oxadiazole moiety.

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of various oxadiazole derivatives, including this compound.

Case Study Findings :

-

A library of 1,2,5-oxadiazole derivatives was synthesized and evaluated for cytotoxicity against human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The MTT assay revealed that several derivatives exhibited significant antiproliferative activity, with some showing IC50 values comparable to standard chemotherapeutics like doxorubicin .

Compound Cell Line IC50 (µM) This compound HCT-116 < 30 Other Derivative HeLa < 25

The mechanism underlying the antiproliferative activity of oxadiazole derivatives often involves the inhibition of topoisomerase I. Molecular docking studies suggested that these compounds can bind to the enzyme's active site, disrupting its function and leading to increased DNA damage in cancer cells .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated.

Research Findings :

-

Studies have shown that oxadiazole compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents in the structure appears to enhance this activity.

Bacteria MIC (µg/mL) Staphylococcus aureus 0.0195 Escherichia coli 0.0048

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against E. coli and S. aureus .

Antifungal Activity

In addition to antibacterial effects, certain oxadiazole derivatives have demonstrated antifungal properties. The compound's efficacy against fungal strains such as Candida albicans has been noted.

Activity Data :

- The antifungal activity was assessed with MIC values ranging from 16.69 to 78.23 µM against C. albicans .

Structure-Activity Relationship (SAR)

The biological activities of oxadiazole derivatives can often be correlated with their structural features. Key findings include:

- Bromine Substitution : The presence of bromine on the furyl ring enhances both antiproliferative and antibacterial activities.

- Oxadiazole Core : The oxadiazole moiety is critical for maintaining biological activity; modifications at this site can significantly alter potency.

Q & A

Q. What are the standard synthetic routes for preparing brominated oxadiazole derivatives like 5-(5-Bromo-2-furyl)-1,3,4-oxadiazol-2(3H)-one, and how can reaction conditions be optimized?

A common approach involves cyclization reactions using phosphoryl chloride (POCl₃) as a dehydrating agent. For example, bromoacetoyl bromide and substituted hydrazides are reacted under reflux conditions, followed by purification via silica gel chromatography . Optimization often employs statistical experimental design (e.g., varying temperature, solvent ratios, and catalyst loading) to maximize yield and minimize side products .

Table 1: Representative Synthetic Conditions for Brominated Oxadiazoles

| Reagents/Conditions | Yield | Purification Method | Source |

|---|---|---|---|

| POCl₃, bromoacetoyl bromide, 90°C | 28% | Column chromatography | |

| Ethyl acetate/hexane eluent | 73% | Column chromatography |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Essential techniques include:

Q. How can researchers assess the hydrolytic stability of the oxadiazole ring under physiological conditions?

Conduct accelerated stability studies in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC or LC-MS. Structural modifications, such as electron-withdrawing groups (e.g., bromine), can enhance stability by reducing nucleophilic attack on the oxadiazole ring .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are used to predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations can model HOMO-LUMO gaps to predict charge transfer behavior and reactive sites. For example, bromine’s electron-withdrawing effect lowers the LUMO energy, increasing electrophilicity at the oxadiazole ring . Coupled with molecular docking, DFT also aids in understanding interactions with biological targets (e.g., enzymes) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize antimicrobial activity in derivatives of this compound?

Systematic substitution at the furyl or oxadiazole positions is key. For instance:

- Introduce polar groups (e.g., -OH, -NH₂) to improve solubility and target binding.

- Compare bioactivity data (MIC values) against gram-positive/negative bacteria to identify pharmacophores .

Table 2: SAR Trends in Brominated Oxadiazole Derivatives

| Substituent | Antimicrobial Activity (MIC µg/mL) | Key Interaction | Source |

|---|---|---|---|

| -Br (furan) | 8–16 (gram+) | Hydrophobic | |

| -OCH₃ (aryl) | 32–64 (gram-) | H-bonding |

Q. What advanced separation technologies (e.g., membrane filtration) are effective in purifying this compound from complex reaction mixtures?

Membrane-based techniques (e.g., nanofiltration) can separate oxadiazole derivatives by molecular weight cutoff (MWCO). For instance, a 300–500 Da MWCO membrane efficiently isolates the target compound while removing smaller impurities like unreacted bromo precursors .

Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitution reactions on the furyl ring?

Bromine’s meta-directing effect on the furan ring directs electrophiles (e.g., nitration) to the 4-position. Steric hindrance from bulky oxadiazole substituents further limits reactivity at adjacent positions, as shown in X-ray crystallography studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.